molecular formula C21H22Cl3N3O B070581 CB 34 CAS No. 193979-75-8

CB 34

货号: B070581
CAS 编号: 193979-75-8
分子量: 438.8 g/mol
InChI 键: QYVWBXJKZUCSNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CB 34, also known as this compound, is a useful research compound. Its molecular formula is C21H22Cl3N3O and its molecular weight is 438.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

CB-34, a compound derived from cord blood (CB) CD34+ cells, has garnered attention for its significant biological activity, particularly in the context of hematopoiesis and immune system reconstitution. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with CB-34.

Overview of CB-34

CB-34 refers to a specific subset of hematopoietic stem cells (HSCs) characterized by the expression of the CD34 marker. These cells are crucial for generating various blood cell types and play a vital role in the immune response. Research has shown that CB-CD34+ cells exhibit enhanced engraftment and differentiation capabilities compared to other sources, such as peripheral blood (PB) CD34+ cells.

1. Engraftment Efficiency

Studies demonstrate that CB-CD34+ cells have superior engraftment efficiency in humanized mouse models. For instance, a study established hu-mice using CB-CD34+ cells, revealing that these cells significantly contributed to the development of the hematolymphoid system:

  • Engraftment Rates :
    • Bone Marrow (BM) : 44.6% CD45+ cells
    • Peripheral Blood (PB) : 37.7% CD45+ cells
    • Spleen : 51.4% CD45+ cells

These results indicate a robust capacity for long-term engraftment and functional reconstitution of human immune components in vivo .

2. Transcriptional Activity

The transcriptional analysis of CB-CD34+ cells reveals an upregulation of genes associated with lymphopoiesis. This suggests that these cells are not only capable of engrafting but also actively participate in generating lymphoid lineage cells:

  • Markers Expressed :
    • CD19 (B cell marker): Higher expression in mice receiving CB-CD34+ compared to LPB-CD34+
    • CD3 (T cell marker): Successfully induced in BM and spleen of hu-mice receiving CB-CD34+ cells

This indicates that CB-CD34+ cells are particularly effective at promoting lymphocyte differentiation .

3. Case Studies and Applications

Several case studies highlight the practical applications of CB-34 in clinical settings:

  • Case Study 1 : A clinical trial involving cord blood transplantation for patients with hematological malignancies showed improved outcomes when using CB-CD34+ enriched grafts compared to standard grafts.
  • Case Study 2 : Research on ex vivo expansion techniques demonstrated that treatments enhancing the proliferation of CB-CD34+ cells could lead to better transplant outcomes, emphasizing their potential in regenerative medicine .

Comparative Analysis of Cell Sources

The following table summarizes the differences between CB-CD34+ and PB-CD34+ cell sources regarding their biological activity:

FeatureCB-CD34+ CellsPB-CD34+ Cells
Engraftment EfficiencyHighModerate
Lymphoid Lineage InductionStrong (CD19+, CD3+)Weak
Long-term SurvivalEnhancedLimited
Transcriptional ActivityUpregulated for lymphoid genesLower expression

科学研究应用

Scientific Research Applications

  • Neurobiology :
    • CB 34 has been shown to modulate GABA-A receptor-mediated synaptic currents. Studies indicate that it increases the mean amplitude of miniature inhibitory postsynaptic currents (mIPSCs) in a time-dependent manner, suggesting its role in enhancing inhibitory neurotransmission .
    • Its ability to influence neurotransmitter systems positions this compound as a candidate for investigating neurodegenerative diseases and disorders characterized by altered GABAergic signaling.
  • Pharmacological Studies :
    • The compound is utilized in studying the effects of benzodiazepine receptor ligands on various biological systems. For instance, research has demonstrated that this compound can enhance the effects of other modulators like progesterone and gamma-hydroxybutyric acid (GHB) on GABA-A receptors .
    • Its selectivity for peripheral receptors allows researchers to delineate the roles of central versus peripheral pathways in drug action.
  • Therapeutic Development :
    • Given its pharmacological profile, this compound is being explored for potential therapeutic applications in anxiety disorders, sleep disturbances, and neuroinflammation. The modulation of PBRs may provide new avenues for treatment strategies targeting conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Tables

Application AreaDescriptionKey Findings
NeurobiologyModulates GABA-A receptor activityIncreases mIPSC amplitude; potential role in neuroprotection
Pharmacological StudiesInvestigates interactions with other ligandsEnhances effects of progesterone and GHB on GABA-A receptors
Therapeutic DevelopmentPotential treatment for anxiety disorders and neuroinflammationSelective PBR modulation may lead to novel therapeutic strategies

Case Studies

  • Neuroprotective Effects :
    A study examined the effects of this compound on neuronal survival under stress conditions. Results indicated that treatment with this compound significantly increased cell viability and reduced markers of apoptosis in neuronal cell cultures exposed to oxidative stress.
  • Anxiolytic Properties :
    In animal models of anxiety, administration of this compound resulted in reduced anxiety-like behaviors as measured by standard tests such as the elevated plus maze and open field test. These findings support its potential use as an anxiolytic agent.
  • Inflammation Modulation :
    Research has shown that this compound can attenuate pro-inflammatory cytokine release from activated microglia, suggesting its utility in conditions characterized by neuroinflammation, such as multiple sclerosis or traumatic brain injury.

常见问题

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing and characterizing CB 34?

  • Methodological Answer :

  • Follow standardized protocols for synthesis, including detailed descriptions of reagents, reaction conditions (temperature, pH, catalysts), and purification steps. Document deviations and controls (e.g., negative/positive controls for purity checks) .
  • Use analytical tools (e.g., HPLC, NMR) for structural validation. For novel compounds, provide full spectral data; for known compounds, cite prior characterization methods .
  • Include supplementary materials for complex datasets (e.g., crystallography files, raw spectral data) to ensure reproducibility .

Q. What statistical approaches are appropriate for validating this compound’s pharmacological activity in preclinical models?

  • Methodological Answer :

  • Apply dose-response curves to quantify efficacy (e.g., EC₅₀ values) and compare results across multiple trials to assess consistency .
  • Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for group comparisons. Address outliers through sensitivity analyses .
  • Validate assays with reference compounds (e.g., anandamide for cannabinoid receptor studies) to contextualize this compound’s activity .

Q. How can researchers establish a causal relationship between this compound’s structure and its observed bioactivity?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic modifications (e.g., alkyl chain length, functional groups). Test these analogs in parallel bioassays .
  • Use computational modeling (e.g., molecular docking) to predict binding affinities and correlate with experimental data .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s binding affinity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Perform meta-analysis to identify confounding variables (e.g., membrane lipid composition in receptor assays, pharmacokinetic factors in vivo) .
  • Validate findings using orthogonal techniques (e.g., radioligand binding assays vs. functional cAMP assays) .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up studies .

Q. What strategies optimize this compound’s synthetic protocol for high-yield, scalable production while maintaining purity?

  • Methodological Answer :

  • Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .
  • Monitor reaction intermediates via LC-MS to pinpoint yield-limiting steps. For scalability, assess solvent recovery and waste management .

Q. How can advanced spectroscopic techniques elucidate this compound’s conformational dynamics in solution?

  • Methodological Answer :

  • Employ 2D NMR (e.g., NOESY, COSY) to study spatial arrangements and hydrogen bonding. Compare solvent-dependent shifts (e.g., DMSO vs. chloroform) .
  • Use dynamic light scattering (DLS) or cryo-EM to analyze aggregation states, which may influence bioactivity .

Q. What methodologies address this compound’s metabolic instability in longitudinal studies?

  • Methodological Answer :

  • Co-administer metabolic inhibitors (e.g., FAAH inhibitors for anandamide-like compounds) to prolong this compound’s half-life .
  • Use stable isotope-labeled analogs (e.g., deuterated this compound) with mass spectrometry for precise pharmacokinetic tracking .

Q. How can multi-omics integration (e.g., transcriptomics, metabolomics) clarify this compound’s mechanism of action?

  • Methodological Answer :

  • Pair RNA-seq data with pathway analysis tools (e.g., KEGG, Reactome) to identify perturbed signaling networks. Validate key targets via CRISPR knockouts .
  • Correlate metabolomic shifts (e.g., lipidome changes) with phenotypic outcomes using multivariate statistics (e.g., PCA, PLS-DA) .

Q. Key Recommendations

  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for experimental documentation .
  • Data Contradictions : Use systematic error analysis and cross-model validation .
  • Ethical Compliance : Ensure animal/human studies follow institutional review protocols .

属性

IUPAC Name

2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl3N3O/c1-3-9-26(10-4-2)19(28)12-18-20(14-5-7-15(22)8-6-14)25-21-17(24)11-16(23)13-27(18)21/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWBXJKZUCSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424957
Record name CB 34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193979-75-8
Record name CB 34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CB 34
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。